(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone involves multiple steps, typically starting with the preparation of the thieno[2,3-b]pyridine core. This core is then functionalized with amino and phenyl groups.
Chemical Reactions Analysis
(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the interactions between small molecules and biological targets.
Industry: Its unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone can be compared with similar compounds such as:
(3-Amino-6-phenylthieno(2,3-B)pyridin-2-YL)(3,4-dimethoxyphenyl)methanone: This compound has a similar core structure but differs in the substituent groups.
(3-Amino-4,6-dimethylthieno(2,3-B)pyridin-2-YL)(2,4-dichlorophenyl)methanone: This compound has additional methyl groups on the thieno[2,3-b]pyridine core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12Cl2N2OS |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-6-7-13(15(22)10-12)18(25)19-17(23)14-8-9-16(24-20(14)26-19)11-4-2-1-3-5-11/h1-10H,23H2 |
InChI Key |
ZCROJCWCJFDHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)C4=C(C=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.